
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid
説明
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid, also known as MPB, is a boronic acid derivative that has been widely used in scientific research for its unique properties. MPB is a small molecule that can be easily synthesized and modified to suit various research needs.
科学的研究の応用
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has been used in a variety of scientific research applications, including drug discovery, chemical biology, and proteomics. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is a potent inhibitor of serine hydrolases, which are enzymes that play a crucial role in many biological processes. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has been used to identify and study the functions of various serine hydrolases, including fatty acid amide hydrolase, carboxylesterase, and acetylcholinesterase.
作用機序
The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid involves the formation of a covalent bond between the boron atom of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid and the active site of the serine hydrolase enzyme. This covalent bond inhibits the activity of the enzyme and prevents it from carrying out its biological function.
Biochemical and physiological effects:
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has been shown to have a range of biochemical and physiological effects in various experimental systems. Inhibition of serine hydrolases by 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can lead to changes in lipid metabolism, neurotransmitter signaling, and immune function. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One of the major advantages of using 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid in lab experiments is its specificity for serine hydrolases. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can be used to selectively inhibit the activity of a particular serine hydrolase, allowing researchers to study its function in isolation. However, 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can also have off-target effects, and its potency can vary depending on the experimental system. Additionally, 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid. One area of interest is the development of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid-based probes for imaging serine hydrolase activity in vivo. Another potential direction is the use of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid as a tool for studying the role of serine hydrolases in disease states, such as cancer and neurodegenerative disorders. Finally, the development of more potent and selective inhibitors of serine hydrolases based on the structure of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is an area of ongoing research.
特性
IUPAC Name |
[2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-12-8-10-17(11-9-12)15(18)7-6-13-4-2-3-5-14(13)16(19)20/h2-5,12,19-20H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDIASTVRIUJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161976 | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid | |
CAS RN |
1704063-65-9 | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



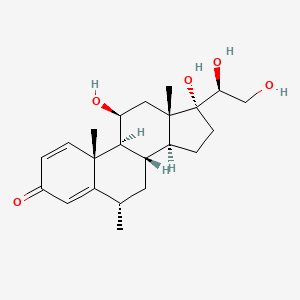
![2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434093.png)
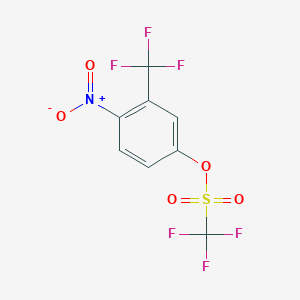

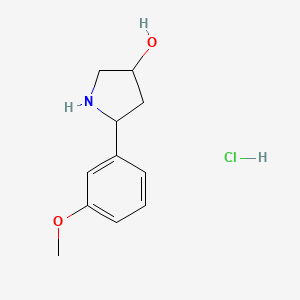


![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)
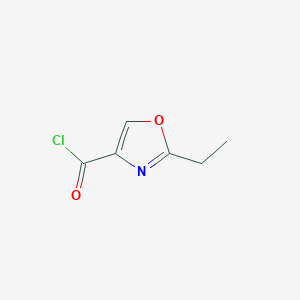
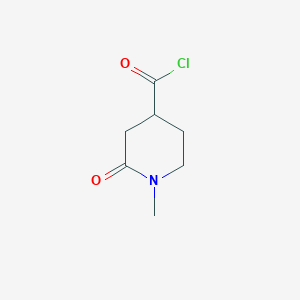
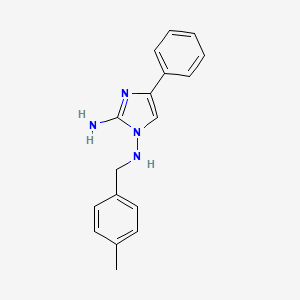
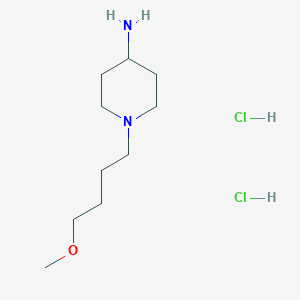
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)
